methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

Catalog No.
S679227
CAS No.
99399-65-2
M.F
C34H44O14
M. Wt
676.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetylo...

CAS Number

99399-65-2

Product Name

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

IUPAC Name

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

Molecular Formula

C34H44O14

Molecular Weight

676.7 g/mol

InChI

InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1

InChI Key

SNNRXIOWEMKFFZ-TXCILVRSSA-N

SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C

The compound methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate is a complex organic molecule featuring multiple stereocenters and functional groups. It belongs to the class of tetracyclic compounds, which are characterized by their four interconnected rings. This compound's structure suggests significant potential for biological activity due to its intricate arrangement of hydroxyl groups and acyl functionalities.

  • Insecticidal effects: Azadirachtin acts as an insect growth regulator (IGR) disrupting the insect's hormonal balance []. It interferes with the production and action of molting hormones (ecdysteroids) and juvenile hormone (JH), hindering growth, development, and reproduction in insects [, ].
  • Toxicity: Generally considered safe for mammals with low acute toxicity []. However, skin irritation and allergic reactions can occur upon contact [].
  • Flammability: No data available on the flammability of Azadirachtin D.

Please note:

  • Limited information exists on specific aspects of Azadirachtin D, particularly its chemical synthesis and some physical properties.
  • Further research is ongoing to improve the stability and effectiveness of Azadirachtin-based biopesticides.

Insecticidal Potential:

Azadirachtin D is widely recognized for its insecticidal properties, acting as a potent insect growth regulator and antifeedant []. Studies have demonstrated its effectiveness against a broad spectrum of insect pests, including beetles, lepidopterans, and hemipterans [, ]. Its mode of action is complex and multifaceted, affecting various insect physiological processes, including molting, reproduction, and feeding behavior [].

Nematicidal Activity:

Research suggests that Azadirachtin D exhibits nematicidal properties as well. Studies have shown its ability to inhibit egg hatching, reduce root penetration, and disrupt the development of various nematode species, including root-knot nematodes [, ]. However, its efficacy as a nematicide can vary based on factors like nematode species, application method, and dosage [].

Antibacterial and Antifungal Properties:

Azadirachtin D has also shown promise as an antibacterial and antifungal agent. Studies have reported its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics [, ]. The exact mechanisms underlying its antimicrobial activity are still under investigation, but they may involve membrane disruption and inhibition of protein synthesis [].

Potential Anti-inflammatory and Immunomodulatory Effects:

Emerging research suggests that Azadirachtin D may possess anti-inflammatory and immunomodulatory properties. Studies have shown its ability to suppress the production of inflammatory mediators and modulate immune cell function [, ]. However, further research is needed to fully elucidate its potential therapeutic applications in inflammatory and immune-related disorders.

Involving this compound can be categorized into several types:

  • Hydrolysis: The ester bonds in the molecule can undergo hydrolysis to yield free acids and alcohols.
  • Acetylation: The presence of hydroxyl groups allows for further acetylation reactions.
  • Oxidation: The compound may participate in oxidation reactions due to the presence of hydroxyl groups that can be converted to carbonyls or other oxidized forms.

These reactions can be facilitated under acidic or basic conditions depending on the desired outcome.

  • Antimicrobial Activity: Compounds with similar tetracyclic structures often exhibit antimicrobial properties.
  • Anti-inflammatory Effects: Hydroxylated compounds are known for their anti-inflammatory activities.
  • Cytotoxicity: The unique arrangement of functional groups may contribute to cytotoxic effects against certain cancer cell lines.

Further studies are required to elucidate its specific biological mechanisms and potential therapeutic applications.

The synthesis of this compound likely involves multiple steps due to its complexity. Common methods include:

  • Multi-step Organic Synthesis: Utilizing various organic reactions such as cyclization, acylation, and functional group modifications.
  • Chiral Catalysis: Given the presence of multiple stereocenters, chiral catalysts may be employed to ensure stereoselectivity during synthesis.
  • Biotransformation: Enzymatic methods could also be explored to achieve specific modifications on the tetracyclic backbone.

Potential applications of this compound include:

  • Pharmaceuticals: Due to its possible antimicrobial and anti-inflammatory properties.
  • Agricultural Chemicals: As a potential pesticide or fungicide given its complex structure.
  • Research Tool: For studying biological pathways related to similar tetracyclic compounds.

Interaction studies are essential for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: To determine how well the compound interacts with various proteins.
  • Receptor Binding Assays: To explore potential interactions with specific receptors that could lead to therapeutic effects.
  • Metabolism Studies: Investigating how the compound is metabolized in vivo could provide insights into its pharmacokinetics.

Several compounds share structural similarities with methyl (4S,5R,6S,...). Here are a few notable examples:

Compound NameStructure TypeNotable Features
1,4-Dihydroxy-1-naphthylacetoneTetracyclicExhibits notable antimicrobial properties
TetracyclineTetracyclic AntibioticKnown for its broad-spectrum antibiotic activity
DexamethasoneSteroidAnti-inflammatory agent with a tetracyclic structure

Uniqueness

The uniqueness of methyl (4S,5R,6S,...):

  • The combination of multiple hydroxyl and acyloxy groups distinguishes it from simpler tetracyclic compounds like tetracycline.
  • Its specific stereochemistry may confer unique biological activities not found in other similar compounds.

This detailed overview underscores the complexity and potential significance of methyl (4S,5R,6S,...), warranting further investigation into its properties and applications in medicinal chemistry and beyond.

XLogP3

0.4

Dates

Last modified: 04-14-2024

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